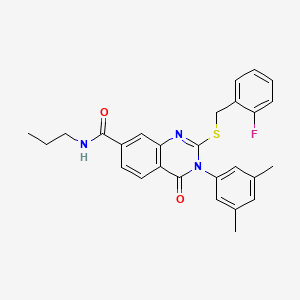

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

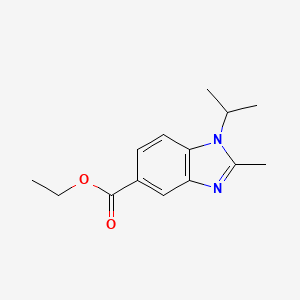

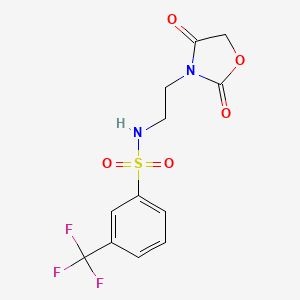

The compound N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a derivative of thiazolidinone, a class of compounds known for their diverse pharmacological activities. Thiazolidinones are heterocyclic compounds containing a sulfur atom and an endocyclic nitrogen atom, making them a significant scaffold in medicinal chemistry. The compound is not directly discussed in the provided papers, but its structure suggests potential biological activities, possibly related to the thiazolidinone derivatives mentioned in the papers.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the cyclization of thiosemicarbazide with an appropriate α-haloketone or α,β-unsaturated carbonyl compound. In the context of the provided papers, the synthesis of related compounds involves the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid using dimethylformamide (DMF) as a solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor . Although the exact synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a five-membered ring with nitrogen and sulfur atoms. The presence of substituents on the thiazolidinone ring can significantly affect the compound's biological activity and binding affinity to various receptors or enzymes. Molecular docking studies, as mentioned in the second paper, can be used to predict the binding affinity of such compounds to target proteins like human serum albumin (HSA) .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including alkylation, acylation, and oxidation, which can modify their biological activity. The specific chemical reactions that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide might undergo are not discussed in the provided papers, but it can be inferred that the compound could be modified to enhance its selectivity or potency towards certain biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect these properties. The papers do not provide specific data on the physical and chemical properties of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide, but similar compounds have shown promising anti-inflammatory activity in both in vitro and in vivo models, which suggests favorable biological properties .

Relevant Case Studies

The provided papers do not include case studies on the specific compound N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide. However, related thiazolidinone derivatives have been evaluated for their biological activities. For instance, certain N-phenyl-(2-aminothiazol-4-yl)acetamides have shown potent agonistic activity against the β3-adrenergic receptor with functional selectivity over the β1- and β2-adrenergic receptors, and significant hypoglycemic activity in a rodent model of diabetes . These findings suggest that the compound may also possess similar biological activities, warranting further investigation.

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) are critical for degrading recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. AOPs lead to various by-products, depending on the kinetics and mechanisms involved. Research has focused on understanding these processes to improve the degradation of environmentally persistent compounds and mitigate their ecological impact (Qutob et al., 2022).

Pharmacological Applications

Zaleplon, a compound with structural similarities to the one , showcases the importance of specific molecular structures in pharmacology. It's used for the short-term treatment of insomnia, illustrating how slight changes in molecular design can lead to significant differences in drug activity and specificity (Heydorn, 2000).

Analytical Methods in Determining Antioxidant Activity

The development of analytical methods to determine the antioxidant activity of compounds, including those similar in structure to the compound , is crucial for understanding their potential benefits in food engineering, medicine, and pharmacy. Various assays based on chemical reactions assess the kinetics of antioxidant activities, highlighting the importance of detailed chemical analysis in evaluating compound efficacy (Munteanu & Apetrei, 2021).

Repurposed Drug Applications

Research on nitazoxanide, a chemically distinct but conceptually related compound, demonstrates the potential for repurposing existing drugs for new therapeutic applications. It highlights the importance of understanding the biochemical mechanisms and interactions of compounds for their potential use in treating a variety of diseases, including infectious conditions (Bharti et al., 2021).

Environmental Protection and Elimination of Pollutants

The adsorptive elimination of pharmaceuticals from water emphasizes the environmental impact of chemical compounds and the necessity for effective removal strategies. This area of research is critical for environmental protection and ensuring the safety of water resources (Igwegbe et al., 2021).

properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-18-9-7-15(8-10-18)13-19(22)20-16-5-3-6-17(14-16)21-11-4-12-26(21,23)24/h3,5-10,14H,2,4,11-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUURGPLFSHUPSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)

![2-Ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2543401.png)

![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)